116-9e

Übersicht

Beschreibung

MAL2-11B, auch bekannt als 116-9e, ist ein potenter Inhibitor des Hitzeschockproteins 70 (Hsp70) Ko-Chaperons DNAJA1. Diese Verbindung hat signifikante antivirale Eigenschaften gezeigt, insbesondere bei der Hemmung der Replikation des Affenvirus 40 (SV40) und der endogenen ATPase-Aktivität des Tumorantigens (TAg). MAL2-11B ist auch bekannt für sein Potenzial bei der Untersuchung von Krebsmedikamentenresistenz .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MAL2-11B umfasst mehrere Schritte, einschließlich der Bildung einer Dihydropyrimidin-Kernstruktur. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und erfordern eine präzise Temperaturregelung, um die gewünschte Produktausbeute zu gewährleisten. Die Verbindung wird oft durch Hochleistungsflüssigchromatographie (HPLC) gereinigt, um die erforderlichen Reinheitsgrade zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von MAL2-11B folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um konstante Reaktionsbedingungen zu gewährleisten. Qualitätskontrollmaßnahmen wie Kernspinresonanz (NMR)-Spektroskopie und Massenspektrometrie werden eingesetzt, um die Reinheit und Konsistenz der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MAL2-11B unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: MAL2-11B kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion verschiedene reduzierte Formen von MAL2-11B erzeugen kann .

Wissenschaftliche Forschungsanwendungen

MAL2-11B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Hemmung des Hsp70-Ko-Chaperons DNAJA1 und seiner Auswirkungen auf die Proteinfaltung und -stabilität verwendet.

Biologie: Wird in der Forschung zur Virusreplikation eingesetzt, insbesondere bei der Hemmung der Replikation des Affenvirus 40 (SV40).

Medizin: Wird auf sein Potenzial untersucht, die Krebsmedikamentenresistenz zu untersuchen und als therapeutisches Mittel bei antiviralen Behandlungen eingesetzt.

Industrie: Wird bei der Entwicklung neuer antiviraler Medikamente und Krebstherapien eingesetzt

Wirkmechanismus

MAL2-11B entfaltet seine Wirkung durch Hemmung der ATPase-Aktivität des Tumorantigens (TAg) und der TAg-vermittelten Aktivierung von Hsp70. Diese Hemmung stört die Replikation des Affenvirus 40 (SV40) und beeinträchtigt die DNA-Replikation in Zellkultur und in vitro. Die Verbindung zielt auch auf die molekulare Chaperon-Funktion von Hsp70 ab, was zu einer reduzierten Virusvermehrung und einer beeinträchtigten DNA-Synthese führt .

Wirkmechanismus

MAL2-11B exerts its effects by inhibiting the ATPase activity of the tumor antigen (TAg) and the TAg-mediated activation of Hsp70. This inhibition disrupts the replication of simian virus 40 (SV40) and compromises DNA replication in cell culture and in vitro. The compound also targets the molecular chaperone function of Hsp70, leading to reduced viral propagation and compromised DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

MAL3-101: Ein weiterer Inhibitor des Hsp70-Ko-Chaperons DNAJA1, aber MAL2-11B hat eine höhere Wirksamkeit bei der Hemmung der TAg-Stimulation von Hsp70 gezeigt.

Ciprofloxacin: Ein Fluorchinolon-Antibiotikum, das auch die DNA-Replikation hemmt, aber nicht die Spezifität von MAL2-11B aufweist.

Triazol 924384: Eine strukturell verwandte Verbindung, die die TAg-ATPase-Aktivität hemmt, aber weniger wirksam ist als MAL2-11B.

Einzigartigkeit

MAL2-11B zeichnet sich durch seine hohe Spezifität und Potenz bei der Hemmung der ATPase-Aktivität des Tumorantigens (TAg) und der TAg-vermittelten Aktivierung von Hsp70 aus. Dies macht es zu einem wertvollen Werkzeug bei der Untersuchung der Virusreplikation und der Krebsmedikamentenresistenz .

Biologische Aktivität

Compound 116-9e, also known as MAL2-11B, is a small molecule inhibitor primarily recognized for its role in inhibiting the Hsp70 co-chaperone HDJ2. This compound has gained attention in cancer research due to its potential therapeutic implications, particularly in prostate cancer and other malignancies where Hsp70 plays a pivotal role in tumor progression and resistance to therapies.

This compound functions by disrupting the interaction between Hsp70 and its co-chaperone Hsp40, effectively inhibiting the assembly of the Hsp70-Hsp40 complex. This inhibition leads to a reduction in chaperone activity, which is crucial for protein folding and cellular stress responses. Notably, studies have shown that this compound selectively interferes with the J-domain-mediated activation of Hsp70's ATPase activity, thereby impairing its function in protein folding and stabilization processes .

In Vitro Studies

-

Prostate Cancer Cell Line (LNCaP) :

- In a study involving LNCaP prostate cancer cells, treatment with this compound resulted in enhanced apoptosis when combined with other therapeutic agents such as cabozantinib and clofarabine. The combination therapy demonstrated a significant increase in cell death compared to single-agent treatments, highlighting the potential of this compound in synergistic drug combinations .

- ATPase Activity :

- 3D Tumor Spheroid Models :

Case Studies

- Combination Therapy : A notable case study involved the use of this compound in conjunction with triapine, an RNR inhibitor. The combination resulted in a marked increase in growth inhibition in HAP1 cells, illustrating the compound's potential to enhance the efficacy of existing chemotherapeutics by targeting chaperone functions .

Data Tables

| Study | Cell Type | Treatment | Outcome |

|---|---|---|---|

| LNCaP Prostate Cancer | LNCaP | This compound + Cabozantinib | Enhanced apoptosis compared to single agents |

| ATPase Activity | Purified Proteins | This compound | ~80% inhibition of DnaK-DnaJ interaction |

| 3D Tumor Spheroids | Prostate Cancer | This compound | Decreased spheroid size; disrupted morphology |

| Combination with Triapine | HAP1 | This compound + Triapine | Increased growth inhibition |

Eigenschaften

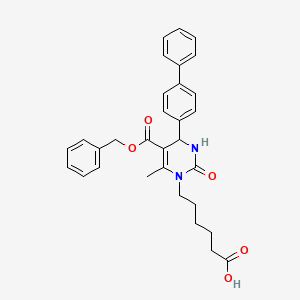

IUPAC Name |

6-[4-methyl-2-oxo-5-phenylmethoxycarbonyl-6-(4-phenylphenyl)-1,6-dihydropyrimidin-3-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O5/c1-22-28(30(36)38-21-23-11-5-2-6-12-23)29(32-31(37)33(22)20-10-4-9-15-27(34)35)26-18-16-25(17-19-26)24-13-7-3-8-14-24/h2-3,5-8,11-14,16-19,29H,4,9-10,15,20-21H2,1H3,(H,32,37)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFQWLNXJMUCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1CCCCCC(=O)O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420131 | |

| Record name | 6-[4-methyl-2-oxo-5-phenylmethoxycarbonyl-6-(4-phenylphenyl)-1,6-dihydropyrimidin-3-yl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831217-43-7 | |

| Record name | 6-[4-methyl-2-oxo-5-phenylmethoxycarbonyl-6-(4-phenylphenyl)-1,6-dihydropyrimidin-3-yl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116-9e | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.